(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
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Overview
Description
(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Enantioselective synthesis techniques have been developed to create dihydropyrimidones and other chiral compounds, utilizing carbamic acid derivatives as key intermediates. These methodologies allow for the preparation of compounds with specific stereochemical configurations, essential for pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).
Chemo-Enzymatic Synthesis and Structural Characterization
Chemo-enzymatic synthesis methods have been applied to synthesize diastereomeric mixtures of 1-β-O-acyl glucuronides from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid. This process demonstrates the ability to achieve specific stereochemical outcomes, which is crucial for the study of drug metabolism and pharmacokinetics (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Macrocyclic and Organometallic Chemistry
Research into the synthesis of macrocyclic compounds and organometallic analogues of antibiotics, such as platensimycin, has utilized derivatives of propanoic acids. These studies contribute to the field of medicinal chemistry by exploring novel therapeutic agents and their mechanisms of action (Patra, Merz, & Metzler‐Nolte, 2012).
Modification of Drug Properties
The synthesis and evaluation of amino acid ester derivatives of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid have shown potential for creating more effective drugs with enhanced skin permeability. This research highlights the importance of chemical modifications in improving drug delivery and efficacy (Ossowicz-Rupniewska et al., 2022).
Analytical and Synthetic Chemistry Applications
Further studies demonstrate the compound's involvement in analytical chemistry techniques for understanding the kinetics and mechanisms of thermal gas-phase elimination reactions, as well as its use in synthetic chemistry for the preparation of N-substituted 1,3-oxazinan-2-ones and other complex organic molecules. These applications are pivotal for the advancement of synthetic methodologies and the development of new materials (Al-Awadi, Kaul, & El-Dusouqui, 2000).
Mechanism of Action
Target of Action
The boc group is commonly used to protect amino groups, particularly in peptide synthesis .
Mode of Action
The Boc group in Boc-D-2-Carbamoylphe serves as a protecting group for amines. It is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
Boc-d-fmk, a related compound, is known to inhibit apoptosis stimulated by tnf-α . This suggests that Boc-D-2-Carbamoylphe may also interact with apoptosis-related pathways.
Result of Action
The boc group’s role as a protecting group for amines suggests that boc-d-2-carbamoylphe may play a role in facilitating the synthesis of peptides or other compounds involving protected amines .
Properties
IUPAC Name |
(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOXUPJFIODB-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.